5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” often involve the use of the pyrrolidine ring . The reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Antiviral Applications
A study by Hocková et al. (2003) explores the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their marked inhibition of retrovirus replication in cell culture. This class of compounds, including derivatives of pyrimidine, showed pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Antimicrobial and Antitubercular Applications
Research conducted by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives demonstrated their potential as antimicrobial and antitubercular agents. The study highlighted molecular docking studies to understand the inhibition mechanism against Mycobacterium tuberculosis, showing good antibacterial activity against various strains and significant antitubercular activity (Shingare et al., 2022).
Antiproliferative Agents
Al-Sanea et al. (2015) synthesized a series of phenylbipyridinylpyrazoles, evaluating their antiproliferative activity across 60 tumor cell lines. This research suggests the potential of these compounds, derived from pyrimidine analogs, as therapeutic agents for various human malignancies, with some compounds showing high correlation with known anticancer agents in terms of mechanism of actions (Al-Sanea et al., 2015).
Herbicidal Applications
The study by Kim et al. (2003) on LGC-42153, a sulfonylurea herbicide, delves into its breakdown and metabolism in soil under flooded conditions, highlighting its potential for use in rice cultivation. The half-life and metabolic pathways of LGC-42153, involving 5-fluoropyrimidine derivatives, were extensively studied, providing insights into its environmental fate and activity (Kim et al., 2003).
Future Directions
The future directions for research on “5-Chloro-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” and similar compounds could involve further exploration of the pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
5-chloro-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O4S/c1-23-14-3-2-12(6-13(14)17)25(21,22)20-5-4-11(9-20)24-15-18-7-10(16)8-19-15/h2-3,6-8,11H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXFYIJRPAVDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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